molecular formula C15H9NO4 B12428321 (6-Nitrobenzofuran-2-YL)(phenyl)methanone

(6-Nitrobenzofuran-2-YL)(phenyl)methanone

Cat. No.: B12428321
M. Wt: 267.24 g/mol
InChI Key: CHJDYZMFHILRKV-UHFFFAOYSA-N
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Description

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is a high-purity chemical reagent designed for advanced research and development in medicinal chemistry and drug discovery. This compound belongs to the benzofuran class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their wide presence in pharmacologically active molecules and natural products . Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecular architectures. While direct studies on this specific isomer are limited, structurally related 5-nitrobenzofuran and 2-aroylbenzofuran derivatives demonstrate significant research potential. These analogues have shown promising antiproliferative activity in vitro against cancer cell lines, including MDA-MB-231 (breast cancer) and Caski (cervical cancer), with some derivatives exhibiting IC50 values in the low micromolar range . Furthermore, benzofuran-2-yl(phenyl)methanone derivatives possessing specific substituents have been identified as high-affinity ligands for β-amyloid plaques, suggesting their utility as molecular probes in neuroscience research for studying Alzheimer's Disease pathology . The nitro group on the benzofuran core also contributes to the compound's electronic properties, making it a valuable scaffold for further functionalization via synthetic methodologies such as the Rap-Stoermer reaction or Sonogashira cross-coupling followed by cycloisomerization . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should characterize all final compounds thoroughly via techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

(6-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-8-11-6-7-12(16(18)19)9-13(11)20-14/h1-9H

InChI Key

CHJDYZMFHILRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Nitrobenzofuran 2 Yl Phenyl Methanone and Its Analogs

Retrosynthetic Analysis of the (6-Nitrobenzofuran-2-YL)(phenyl)methanone Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, to identify potential starting materials and synthetic pathways. The primary disconnections focus on the key functional groups and the heterocyclic ring system.

C-N Bond Disconnection (Nitration): The most straightforward disconnection is the removal of the nitro group from the C6 position. This functional group interconversion (FGI) points to a late-stage electrophilic nitration of the parent molecule, (Benzofuran-2-yl)(phenyl)methanone. The feasibility of this step depends on the directing effects of the existing substituents on the benzofuran (B130515) ring.

C2-Carbonyl Bond Disconnection (Acylation): A second key disconnection breaks the bond between the C2 position of the benzofuran and the carbonyl carbon. This suggests a Friedel-Crafts acylation or a related reaction. This pathway presents two possibilities:

Acylation of a pre-formed 6-nitrobenzofuran (B3273030) with benzoyl chloride. This approach requires the prior synthesis of the 6-nitrobenzofuran scaffold.

Acylation of benzofuran followed by nitration, as suggested in the first disconnection. The regioselectivity of both the acylation and subsequent nitration steps would be critical. nih.gov

Benzofuran Ring Disconnection (Cyclization): The most fundamental disconnections involve breaking the bonds that form the furan (B31954) ring.

Phenolic Precursor Route: Cleaving the O1-C2 and C3-C3a bonds leads back to a substituted phenolic precursor. A common strategy, the Rap-Stoermer condensation, would utilize a 5-nitrosalicylaldehyde and a phenacyl halide. nih.gov This approach builds the functionalized benzofuran ring in a single convergent step.

Alkyne-Based Route: An alternative ring-closing strategy involves disconnecting the O1-C7a and C2-C3 bonds. This retrosynthetic path points towards an ortho-alkynylphenol intermediate. The alkyne, attached to a nitrated phenol (B47542), could undergo an intramolecular cyclization to form the desired benzofuran ring system. organic-chemistry.orgmdpi.com

These retrosynthetic pathways suggest that the synthesis can be approached either by building the benzofuran ring with the nitro group already in place or by functionalizing a pre-existing benzofuran core.

Established Synthetic Routes for Benzofuran Ring Formation

The synthesis of the benzofuran skeleton is a well-explored area of organic chemistry, with numerous methods developed to achieve this structural motif. These can be broadly categorized based on the key precursors.

Cyclization Reactions Involving Phenolic Precursors

Methods starting from phenols are among the most traditional and reliable for benzofuran synthesis. These reactions typically involve the formation of an ether linkage followed by an intramolecular cyclization.

A prominent example is the Rap-Stoermer reaction , where a salicylaldehyde (B1680747) is treated with a base and an α-halo ketone, such as phenacyl chloride. nih.gov The reaction proceeds via initial O-alkylation of the salicylaldehyde with the phenacyl chloride, followed by an intramolecular aldol-type condensation to form the 2-acylbenzofuran. To obtain the 6-nitro derivative, the reaction would commence with 2-hydroxy-5-nitrobenzaldehyde.

Another powerful strategy is the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones. nih.gov These precursors are prepared by the O-alkylation of a phenol with an α-haloarylketone. The subsequent cyclodehydration, often catalyzed by Lewis acids like AlCl₃ or FeCl₃, or protic acids like polyphosphoric acid (PPA), yields the benzofuran ring. nih.govjocpr.com

More recent methods include the oxidative cyclization of o-allylphenols catalyzed by palladium(II) complexes, which generates 2-substituted benzofurans. nih.gov Additionally, the rearrangement of 2-hydroxychalcones under specific conditions can be guided to produce 3-acylbenzofurans, demonstrating the versatility of phenolic precursors in accessing different isomers. nih.gov

Table 1: Selected Benzofuran Syntheses from Phenolic Precursors

Method Phenolic Precursor Reagent(s) Catalyst/Conditions Product Type
Rap-Stoermer Salicylaldehyde α-Halo Ketone Base (e.g., KOH, K₂CO₃) 2-Acylbenzofuran
Intramolecular Acylation α-Aryloxyaryl Ketone N/A Lewis Acid (e.g., AlCl₃, Bi(OTf)₃) Substituted Benzofuran
Chalcone Rearrangement 2-Hydroxychalcone PhI(OAc)₂ Acid/Base 3-Acylbenzofuran

Approaches Utilizing Alkyne-based Intermediates

Modern catalytic methods often employ alkyne-based precursors for the efficient construction of the benzofuran ring, offering high atom economy and functional group tolerance.

A common approach is the intramolecular cyclization of o-alkynylphenols . This transformation can be catalyzed by a variety of transition metals, including indium(III), copper(I), rhodium(I), and gold(I), which act as π-Lewis acids to activate the alkyne for nucleophilic attack by the phenolic oxygen. mdpi.com This 5-endo-dig cyclization is highly regioselective and proceeds under mild conditions. organic-chemistry.orgmdpi.com

Alternatively, intermolecular reactions between phenols and alkynes have been developed. A copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to highly substituted benzofurans. rsc.org Palladium catalysis is also widely used, particularly in Sonogashira coupling reactions between o-iodophenols and terminal alkynes. The resulting o-alkynylphenol can then undergo a subsequent intramolecular cyclization, often in a one-pot procedure, to yield the benzofuran product. nih.govacs.org

Table 2: Benzofuran Syntheses from Alkyne-based Intermediates

Method Alkyne Precursor Co-reactant Catalyst/Conditions Product Type
Intramolecular Cyclization o-Alkynylphenol N/A InI₃, Cu(I), Au(I), Pd(II) 2-Substituted Benzofuran
Sonogashira Coupling/Cyclization Terminal Alkyne o-Iodophenol Pd/Cu catalyst, Base 2-Substituted Benzofuran
Oxidative Annulation Internal Alkyne Phenol Cu(OAc)₂, Ag₂O 2,3-Disubstituted Benzofuran

Functionalization Strategies for the Benzofuran Core

When the synthetic strategy involves building upon a pre-existing benzofuran ring, the introduction of the ketone and nitro moieties is achieved through electrophilic substitution reactions. The inherent reactivity of the benzofuran system dictates the regiochemical outcome of these transformations.

Acylation Reactions for Ketone Moiety Introduction

The introduction of the phenyl ketone group at the C2 position is typically accomplished via a Friedel-Crafts acylation . The reaction of benzofuran with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), generally favors substitution at the electron-rich C2 position. researchgate.net This selectivity is driven by the formation of a more stable cationic intermediate where the positive charge is adjacent to the ring oxygen. nsf.gov

While C2 acylation is predominant, some studies report the formation of C3-acylated products as minor isomers, highlighting that regioselectivity can be a challenge. nih.gov The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired (Benzofuran-2-yl)(phenyl)methanone. Alternative C-H activation and arylation methods using palladium catalysts have also been developed for the regioselective functionalization of the C2 position. nsf.gov

Nitration Procedures for the Benzofuran System

The final step in one of the proposed synthetic routes is the nitration of (Benzofuran-2-yl)(phenyl)methanone to introduce the nitro group at the C6 position. This is a classic electrophilic aromatic substitution performed using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) portion of the benzofuran core. The furan ring oxygen is an activating, ortho, para-directing group. The C4 and C6 positions are para to the oxygen atom (in a resonance sense), while the C7 position is ortho. The C2-benzoyl group is a deactivating group, which will primarily influence the reactivity of the furan ring but also exerts a deactivating effect on the entire molecule. The strong activating effect of the ether oxygen directs electrophiles to the C4 and C6 positions. Often, substitution at C6 is favored due to reduced steric hindrance compared to C4 and C7. The synthesis of 6-nitrobenzofuran-2-carbohydrazide derivatives from a 6-nitrobenzofuran precursor confirms that substitution at this position is a viable and established process. researchgate.net

Derivatization and Alkylation Strategies on Hydroxylated Benzofuran-Methanone Precursors

A foundational and widely utilized strategy for assembling the benzofuran-2-yl methanone (B1245722) core begins with hydroxylated aromatic precursors, typically substituted salicylaldehydes or other o-hydroxyphenols. The key transformation in this approach is the alkylation of the phenolic hydroxyl group, which sets the stage for a subsequent intramolecular cyclization to form the furan ring.

The Rap-Stoermer condensation is a classic example of this strategy. nih.gov In this method, a salicylaldehyde is treated with a base to form a phenoxide, which then acts as a nucleophile. The phenoxide attacks an α-haloketone, such as phenacyl chloride, in a Williamson ether synthesis-type reaction. The resulting intermediate subsequently undergoes an intramolecular aldol (B89426) condensation and dehydration to yield the 2-acylbenzofuran.

A typical procedure involves mixing salicylaldehyde with a base like potassium hydroxide (B78521) in a solvent such as ethanol. After the formation of the potassium salt, the α-haloketone is added, and the mixture is heated to drive the reaction to completion. This approach is effective for producing a variety of benzofuran-2-yl(phenyl)methanone derivatives. nih.gov Research into analogs has also employed precursors like 2-hydroxy-5-bromobenzaldehyde, which is reacted with chloroacetyl compounds in solvents like acetone (B3395972) to generate the corresponding substituted benzofuran methanones. nih.gov

Table 1: Representative Alkylation-Cyclization Reaction

Reactant 1Reactant 2BaseSolventProductYieldReference
SalicylaldehydePhenacyl chloridePotassium HydroxideEthanol1-Benzofuran-2-yl(phenyl)methanone70%

Catalytic Methodologies in Benzofuran Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of benzofurans has benefited significantly from the development of transition-metal-catalyzed reactions, which enable the formation of the heterocyclic ring and its subsequent functionalization through novel bond-forming strategies. nih.gov

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For benzofurans, palladium-catalyzed direct arylation at the C-2 position is a particularly robust method for synthesizing 2-arylbenzofurans, which are precursors or analogs to the target methanone structure. nsf.govnih.gov

One such method achieves the C-2 arylation of benzofuran at room temperature using commercially available aryl iodides. nsf.gov This process demonstrates high functional group tolerance, accommodating halogens, boronic esters, and unprotected alcohols. nsf.gov Mechanistic evidence suggests the reaction proceeds through a carbopalladation intermediate. nsf.gov

Another effective approach utilizes triarylantimony difluorides as the arylating agent in the presence of a palladium acetate (B1210297) catalyst. nih.gov This reaction proceeds under aerobic conditions and has been shown to produce a variety of 2-arylbenzofurans in moderate to high yields. nih.gov The electronic nature of the substituents on the arylating agent influences reactivity, with electron-donating groups on the triarylantimony reagent leading to higher reactivity. nih.gov

Table 2: Comparison of Palladium-Catalyzed C-2 Arylation Methods for Benzofuran

Arylating AgentCatalystConditionsKey FeaturesReference
Aryl IodidesPalladium CatalystRoom TemperatureHigh functional group tolerance; mild conditions. nsf.gov
Triarylantimony DifluoridesPd(OAc)₂ / CuCl₂80 °C, AerobicGood yields; reactivity sensitive to electronics. nih.gov

Beyond C-H functionalization of the pre-formed heterocycle, transition metals are instrumental in the de novo synthesis of the benzofuran ring itself. Various metals, including palladium, copper, rhodium, and nickel, catalyze intramolecular cyclizations and coupling reactions to construct the core structure. nih.govacs.org

Palladium and Copper: A common strategy involves the Sonogashira coupling of terminal alkynes with o-iodophenols, catalyzed by a dual system of palladium and copper (I) iodide. acs.org The resulting o-alkynylphenol intermediate undergoes an intramolecular cyclization to furnish the benzofuran ring. acs.org Palladium acetate has also been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.govacs.org

Rhodium: Rhodium catalysts have been employed for the one-pot synthesis of benzofuran-3(2H)-ones from salicylaldehydes, alcohols, and cyclopropanols. rsc.org They also catalyze novel ring formations via C-H directing group migration between 1,3-diynes and N-benzoxyacetamides. nih.govacs.org

Nickel: Nickel catalysts, such as nickel(II) triflate (Ni(OTf)₂), provide the activation energy for intramolecular nucleophilic additions to form benzofuran derivatives in high yields. nih.govacs.org

Copper: Copper iodide has been used as a catalyst in a one-pot, three-component reaction of o-hydroxy aldehydes, amines, and terminal alkynes to produce benzofuran derivatives. nih.govacs.org

Table 3: Overview of Metal-Mediated Benzofuran Synthesis Strategies

Metal Catalyst SystemReactantsReaction TypeReference
(PPh₃)PdCl₂ / CuIo-Iodophenols, Terminal AlkynesSonogashira Coupling / Cyclization acs.org
Pd(OAc)₂Aryl Boronic Acids, 2-(2-formylphenoxy)acetonitrilesSuzuki-type Coupling / Cyclization nih.govacs.org
[Cp*RhCl₂]₂Salicylaldehydes, Alcohols, CyclopropanolsOne-pot Annulation rsc.org
Ni(OTf)₂Substituted KetonesIntramolecular Nucleophilic Addition nih.govacs.org
CuIo-Hydroxy Aldehydes, Amines, AlkynesOne-pot Multicomponent Reaction nih.govacs.org

Reaction Optimization and Process Parameters

The success of a synthetic protocol often hinges on the careful selection of reaction conditions. Solvent systems and the choice of catalysts and additives are critical parameters that can dramatically influence reaction rates, yields, and even the reaction pathway itself.

The solvent plays a multifaceted role in chemical reactions, affecting reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism. In the synthesis of benzofuran-methanones and their analogs, a variety of solvents have been shown to be effective.

Alcohols (e.g., Ethanol): Ethanol is a common solvent for classic condensation methods like the Rap-Stoermer reaction, providing a suitable medium for the reaction of salicylaldehyde and phenacyl chloride with a base.

Ketones (e.g., Acetone): In the synthesis of certain benzofuran-2-yl methanone analogs, acetone was found to provide relatively mild temperature conditions and excellent yields. nih.gov

Aprotic Solvents (e.g., Toluene, DMSO): Toluene is frequently used for transition-metal-catalyzed reactions, such as those involving palladium acetate. nih.govacs.org Dimethyl sulfoxide (B87167) (DMSO), a dipolar aprotic solvent, is particularly effective for reactions involving anionic nucleophiles and has been selected for syntheses where a nitro group acts as both an activator and a leaving group during furan ring cyclization. mdpi.com

Specialized Solvents: For C-H functionalization transformations, highly polar, non-coordinating solvents like hexafluoro-2-propanol (HFIP) have been found to be powerful. nsf.gov Furthermore, green chemistry initiatives have led to the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are eco-friendly and capable of stabilizing polar intermediates to accelerate transformations. nih.govacs.org

Table 4: Role of Different Solvents in Benzofuran Synthesis

SolventSolvent TypeTypical ApplicationRole/AdvantageReference
EthanolProticRap-Stoermer CondensationGood medium for base-mediated condensations.
AcetonePolar AproticSynthesis of AnalogsAllows mild conditions with high yields. nih.gov
TolueneNonpolar AproticPd-Catalyzed ReactionsStandard solvent for many organometallic couplings. nih.govacs.org
DMSODipolar AproticNitro-group Mediated CyclizationFavors SNAr; stabilizes anionic nucleophiles. mdpi.com
HFIPPolar, Non-coordinatingC-H FunctionalizationPromotes C-H activation transformations. nsf.gov
DESIonic Liquid AnalogGreen Synthesis (Cu-catalyzed)Eco-friendly; stabilizes polar intermediates. nih.govacs.org

Catalysts are the cornerstone of modern synthetic methodologies, while additives often play crucial, synergistic roles as bases, oxidants, or ligands that modulate the catalyst's activity and selectivity.

Bases: Bases are fundamental in many synthetic routes. Strong bases like potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK) are used to deprotonate phenolic precursors, generating the nucleophile required for the initial alkylation step. mdpi.com Weaker organic bases like triethylamine (B128534) (TEA) are often used in coupling reactions or to catalyze condensations like the Rap-Stoermer reaction. nih.govacs.org

Transition Metal Catalysts: As detailed in section 2.5, a wide array of transition metal complexes are used. These include palladium catalysts like Pd(OAc)₂ and PdCl₂(MeCN)₂, rhodium complexes like [Cp*RhCl₂]₂, and nickel salts like Ni(OTf)₂. nih.govnih.govrsc.org The choice of metal and its ligand sphere is critical for achieving the desired transformation.

Ligands and Co-catalysts: In many metal-catalyzed reactions, ligands are essential for stabilizing the metal center and tuning its electronic and steric properties. For instance, 1,10-phenanthroline (B135089) has been used as a ligand in nickel-catalyzed syntheses. nih.gov Additives can also function as co-catalysts or oxidants. Copper salts like copper(I) iodide (CuI) are classic co-catalysts in Sonogashira couplings, while copper(II) chloride (CuCl₂) can act as an oxidant in palladium-catalyzed C-H arylation cycles. nih.govacs.org

Table 5: Function of Catalysts and Additives in Benzofuran Synthesis

CompoundTypeFunctionExample ReactionReference
Potassium HydroxideBaseDeprotonation of phenolWilliamson Ether / Rap-Stoermer
Potassium tert-ButoxideBaseDeprotonation / Base-mediated cyclizationNitro-group mediated cyclization mdpi.com
Pd(OAc)₂CatalystC-H Activation / CouplingC-2 Arylation of benzofuran nih.govnih.gov
Ni(OTf)₂CatalystLewis Acid ActivationIntramolecular nucleophilic addition nih.govacs.org
CuICo-catalystAlkyne activationSonogashira Coupling acs.org
CuCl₂Additive (Oxidant)Re-oxidation of catalystPd-catalyzed C-H arylation nih.gov
1,10-phenanthrolineLigandStabilize/modulate metal centerNi-catalyzed benzofuran synthesis nih.gov

Temperature and Pressure Control in Reaction Efficiency

The efficiency and outcome of synthetic reactions leading to this compound and its analogs are significantly influenced by reaction temperature. Temperature control is crucial for managing reaction rates, minimizing side product formation, and ensuring high yields of the desired product.

One of the most common and direct methods for synthesizing 2-acylbenzofurans is the Rap-Stoermer reaction . This reaction involves the condensation of a substituted salicylaldehyde (in this case, 4-nitrosalicylaldehyde) with an α-haloketone (e.g., phenacyl bromide). The temperature conditions for this reaction have been subject to extensive optimization. Traditionally, the reaction is conducted under basic conditions in refluxing alcoholic solvents, implying elevated temperatures to drive the condensation and cyclization.

However, modern methodologies have sought to improve efficiency and sustainability by modifying temperature conditions. For instance, research has demonstrated that the use of a solid support catalyst like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) allows the Rap-Stoermer condensation to proceed efficiently at room temperature under solvent-free conditions. This approach not only simplifies the procedure but also avoids the high temperatures that can lead to degradation of sensitive substrates or the formation of undesired byproducts. Another variation involves the use of triethylamine as a basic catalyst, which also facilitates the reaction under controlled temperature settings, often neat (without solvent). researchgate.net

In the synthesis of analogs, such as (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, the final alkylation step to introduce the alkoxy group is typically carried out at room temperature in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.

The table below summarizes various temperature conditions employed in the synthesis of benzofuran-2-yl methanone derivatives and related structures.

Reaction TypeStarting MaterialsCatalyst/ReagentTemperatureSolventYieldReference
Rap-Stoermer CondensationSalicylaldehyde, α-HaloacetophenoneKF/Al₂O₃Room Temp.Solvent-free96-98%
Rap-Stoermer CondensationSalicylaldehydes, α-HaloketonesTriethylamine (TEA)Neat ConditionsNeat81-97% researchgate.net
Alkylation(3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, Alkyl bromidesK₂CO₃Room Temp.DMF- bldpharm.com
Furan-2-carboxylation2-Furancarboxylic acid, CCl₄Br₂45-50 °CCCl₄-
Friedel-Crafts AcylationFuran, 3,4-Dimethoxybenzoyl chlorideAlCl₃50-60 °C-80%

Table 1: Examples of Temperature Control in the Synthesis of Benzofuran Methanone Analogs.

Information regarding the effect of pressure on the synthesis of this compound is not widely available in the current scientific literature. Most described syntheses of benzofurans via methods like the Rap-Stoermer reaction are conducted at atmospheric pressure. While high-pressure conditions are sometimes employed in organic synthesis to influence reaction rates and selectivity, particularly in cycloadditions, their application to this specific class of compounds has not been a significant focus of reported research.

Molecular Structure Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

For (6-Nitrobenzofuran-2-YL)(phenyl)methanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the benzofuran (B130515) ring system will have characteristic shifts, and the presence of the electron-withdrawing nitro group at the 6-position will further influence the chemical shifts of the aromatic protons on the benzofuran moiety. Similarly, the protons of the phenyl group attached to the carbonyl will exhibit their own set of signals.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. The carbonyl carbon, for example, is expected to appear at a characteristic downfield shift. The presence of the nitro group also influences the chemical shifts of the carbon atoms on the benzofuran ring.

While specific experimental data for this compound is not widely published, data from closely related analogs, such as (6-methoxybenzofuran-2-yl)(p-tolyl)methanone, can provide valuable insights into the expected spectral features. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzofuran-2-yl Ketone Derivative

Nucleus Chemical Shift (δ) in ppm
¹H 6.90 - 8.10 (m, Ar-H)
¹³C 183.5 (C=O), 161.2, 157.6, 152.2, 143.4, 134.9, 129.5, 129.2, 123.5, 120.4, 116.7, 114.4, 95.9, 55.8

Note: Data is representative and based on a similar substituted benzofuran-2-yl ketone derivative. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to different functional groups.

For this compound, the FTIR spectrum would be expected to show strong absorption bands characteristic of the nitro (NO₂) and carbonyl (C=O) groups. The aromatic C-H and C=C bonds of the benzofuran and phenyl rings would also give rise to distinct signals.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H 3100 - 3000
Carbonyl (C=O) 1700 - 1660
Aromatic C=C 1600 - 1450
Nitro (NO₂) 1550 - 1500 and 1370 - 1330

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition and exact mass of a compound with high precision. This allows for the unambiguous verification of the molecular formula. For this compound, with a molecular formula of C₁₅H₉NO₄, HRMS would provide a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of C₁₅H₉NO₄ can be calculated, and the experimental value obtained from HRMS should match this value to within a few parts per million (ppm), thus confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govsigmaaldrich.com It is widely used to assess the purity of a sample and to confirm the identity of the components.

In the analysis of this compound, a sample would be injected into an LC system, where it would travel through a column packed with a stationary phase. The components of the sample would separate based on their affinity for the stationary phase and the mobile phase. The separated components then enter the mass spectrometer, which provides mass information for each component. A pure sample of this compound would ideally show a single peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

Chromatographic Techniques for Purification and Monitoring

Chromatographic techniques are indispensable for both monitoring the progress of chemical reactions and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents).

The different components of the reaction mixture (starting materials, intermediates, and the final product) will travel up the plate at different rates, resulting in distinct spots. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be monitored. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retardation factor (Rf) value of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The completion of the reaction is often determined when the starting material spot is no longer visible on the TLC plate. Visualization of the spots is typically achieved under UV light, as the aromatic nature of the compounds allows them to be fluorescent or to quench fluorescence. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(6-methoxybenzofuran-2-yl)(p-tolyl)methanone
(6-hydroxybenzofuran-2-yl)(p-tolyl)methanone

Column Chromatography for Compound Isolation

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a critical purification technique to isolate the target compound in high purity. This method utilizes a stationary phase, commonly silica gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which flows through the column.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. In the case of benzofuran derivatives, a common practice involves the use of a silica gel stationary phase. The choice of the mobile phase, or eluent, is crucial for effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) is frequently used for the purification of related benzophenone (B1666685) and furan (B31954) derivatives. The process would involve dissolving the crude product in a minimum amount of a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored by thin-layer chromatography (TLC) to identify those containing the pure desired compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound, which in turn confirms its empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula.

Table 1: Elemental Analysis Data for a Representative Nitrobenzofuran Derivative

Element Calculated (%) Found (%)
Carbon (C) 66.91 66.95
Hydrogen (H) 4.12 4.16

This close correlation between the calculated and found values for the analogue provides strong evidence for its proposed molecular formula and purity. unica.it A similar analysis would be essential for the definitive characterization of this compound.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to specific derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method can unambiguously determine the molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state. For this technique to be applicable, the compound must be grown as a single crystal of suitable quality.

While a specific X-ray crystallographic study for this compound has not been reported in the available literature, studies on other benzofuran derivatives demonstrate the utility of this technique. For example, the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, a related benzofuran derivative, has been determined. researchgate.net Such an analysis would reveal the planar nature of the benzofuran ring system and the spatial orientation of the phenyl and nitro groups in this compound.

The data obtained from an X-ray crystallographic analysis is typically presented in a table of crystallographic data. The table below shows representative data that would be obtained from such an analysis, using 3-(Propan-2-ylidene)benzofuran-2(3H)-one as an illustrative example. researchgate.net

Table 2: Illustrative Crystallographic Data for a Benzofuran Derivative

Parameter Value
Crystal system Monoclinic
Space group P21/c
a (Å) 7.1869(3)
b (Å) 18.0636(10)
c (Å) 13.1656(7)
β (°) 96.763(3)
Volume (ų) 1697.28(15)
Z 8

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material context.

Computational and Theoretical Investigations

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as (6-Nitrobenzofuran-2-YL)(phenyl)methanone, might interact with a protein target.

Studies on derivatives of benzofuran-2-yl(phenyl)methanone have revealed key interaction patterns with various protein targets. For instance, in a study on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, docking simulations were performed to understand their antimicrobial and antioxidant activities. The interactions of these compounds with the active sites of enzymes like superoxide (B77818) dismutase (SOD) were analyzed. The ligplot for one such derivative showed the formation of multiple hydrogen bonds with amino acid residues in the active pocket of SOD, as well as significant hydrophobic interactions. researchgate.net

Similarly, molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives, which share the core benzofuran-phenyl-methanone structure, with Staphylococcus aureus Sortase A revealed hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197. nih.gov In another study, benzofuran-3-yl(phenyl)methanone inhibitors of SIRT1 were predicted to form hydrophobic interactions with Phe273, Phe312, and Ile347, with potential hydrogen bonding to Asn346 upon substitution. nih.gov These examples, while not on the exact target molecule, suggest that the benzofuran-phenyl-methanone scaffold is capable of forming a variety of stabilizing interactions within a protein's binding site.

Table 1: Predicted Interactions for Benzofuran-2-yl(phenyl)methanone Derivatives with Biological Targets

Derivative Class Target Protein Key Interacting Residues Interaction Type
(3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanones Superoxide Dismutase (SOD) Not specified Hydrogen Bonding, Hydrophobic Interactions researchgate.net
2-phenyl-benzofuran-3-carboxamides Staphylococcus aureus Sortase A Cys184, Trp194, Arg197 Hydrogen Bonding nih.gov

This table is generated based on data from studies on related benzofuran (B130515) derivatives.

Molecular docking simulations also provide predictions of binding affinities, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). For a series of [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives, docking studies against the main protease of COVID-19 showed good theoretical affinity, with docking scores ranging from -9.37 to -11.63 kcal/mol. nih.gov This indicates a strong predicted binding to the target.

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For the aforementioned Sortase A inhibitors, the docking studies showed a binding pattern similar to the natural substrate, occupying the binding pocket in a comparable manner. nih.gov

Computational docking studies are often used to rationalize and validate in vitro biological findings. In the case of the (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, the observed antimicrobial and antioxidant activities were supported by the docking studies, which showed favorable interactions with relevant biological targets. researchgate.net Similarly, the potent in vitro anticancer activity of certain benzofuran derivatives against lung cancer cell lines was rationalized by their predicted binding modes in molecular docking simulations. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations delve into the electronic properties of a molecule, providing a more fundamental understanding of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

For benzofuran derivatives, the HOMO is typically localized over the benzofuran ring system and the phenyl group, indicating these are the regions of higher electron density and potential sites for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing groups, such as the nitro group in this compound. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.1

This table presents hypothetical but representative energy values for a benzofuran derivative based on general principles of FMO theory.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps use a color scale to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For a molecule like this compound, the ESP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the carbonyl group. These areas are potential sites for hydrogen bond acceptance and interaction with positively charged regions of a biological target. The phenyl and benzofuran rings would likely exhibit a more neutral or slightly negative potential, while the hydrogen atoms would be associated with regions of positive potential. researchgate.netresearchgate.net This detailed charge distribution is invaluable for understanding and predicting non-covalent interactions, such as those observed in ligand-protein binding. jmaterenvironsci.com

Conformational Analysis using Computational Methods

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformations and the energy barriers for rotation around single bonds.

The key rotatable bond in this compound is the one connecting the benzofuran core to the phenylmethanone moiety. The rotation around this bond determines the relative orientation of the phenyl ring with respect to the benzofuran plane. Computational studies on similar furan (B31954) and benzofuran derivatives have shown that the planarity of the molecule is a critical factor. researchgate.net The equilibrium geometry and the rotational barrier of the phenyl ring can be calculated using DFT methods. researchgate.net For instance, studies on related furan derivatives have calculated the rotational barriers and have rationalized the trend and shape of these barriers using Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) approaches. researchgate.net

The presence of the nitro group at the 6-position of the benzofuran ring and the carbonyl group of the methanone (B1245722) bridge are expected to influence the electronic distribution and, consequently, the conformational preferences of the molecule. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in exploring these effects. rsc.org Such calculations can predict bond lengths, bond angles, and dihedral angles that define the low-energy conformations of the molecule.

A hypothetical conformational analysis of this compound would likely reveal two main low-energy conformations corresponding to the syn and anti-periplanar arrangements of the carbonyl oxygen and the furan oxygen atom. The relative energies of these conformers would be determined by a balance of steric hindrance and electronic interactions. The planarity of the benzofuran ring system itself is generally maintained, but the phenyl ring is likely to be twisted out of the plane of the benzofuran moiety to minimize steric clashes.

Table 1: Illustrative Calculated Conformational Data for this compound using DFT

ParameterConformer 1 (Twisted)Conformer 2 (Near-Planar)
Dihedral Angle (O=C-C2-O1) ~30°~170°
Relative Energy (kcal/mol) 0.00+2.5
Dipole Moment (Debye) 4.53.8

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type. It is not based on published experimental or computational data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For a QSAR model to be developed for this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. mdpi.com As of the current literature survey, a specific QSAR study focused solely on a series including this compound has not been reported, likely due to a lack of a sufficiently large and diverse dataset of analogues with measured activity.

However, QSAR studies on broader classes of nitroaromatic and benzofuran compounds provide a framework for how such a model could be developed and what structural features might be important. aimspress.comnih.gov QSAR models for nitroaromatic compounds have been used to predict their toxic effects, and these models often highlight the importance of electronic descriptors. nih.govnih.gov

Should sufficient experimental data become available, a QSAR study on derivatives of this compound would involve the following steps:

Data Set Compilation: A series of analogues with varying substituents on the phenyl and/or benzofuran rings would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition or cytotoxicity) would be measured. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and are typically categorized as:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ui.ac.id The presence of the electron-withdrawing nitro group would make descriptors like ELUMO particularly relevant. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, for example, molecular weight, volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the biological activity. aimspress.comui.ac.id The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques. mdpi.com

QSAR studies on related nitrobenzofuran and benzofuran derivatives have indicated that the presence of a nitro-substituted furan ring is often essential for certain biological activities. aimspress.com Descriptors related to the number of double bonds, the presence of specific fragments, and electrotopological states have also been shown to influence activity. aimspress.com

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Energy of LUMO (ELUMO)Lower values may correlate with higher activity due to the role of the nitro group in electron-capture processes. nih.gov
Electronic Dipole Moment (µ)May influence interactions with polar sites in a biological target. ui.ac.id
Hydrophobic LogPAffects membrane permeability and transport to the site of action.
Steric Molecular VolumeCan impact the fit of the molecule into a binding pocket.
Topological Kier-Hall Electrotopological States (Ss)Positive influence of certain atom-type E-states can be linked to improved activity. aimspress.com

Note: This table presents examples of descriptors that are commonly used in QSAR studies of nitroaromatic and heterocyclic compounds and are expected to be relevant for the title compound.

Biological Activity and Mechanistic Insights in Vitro and in Silico Studies

Antimicrobial Activity Studies

The antimicrobial potential of benzofuran (B130515) derivatives has been a subject of considerable investigation. medcraveonline.com Studies on analogs of (6-Nitrobenzofuran-2-YL)(phenyl)methanone reveal varied efficacy against bacterial and fungal pathogens, which is highly dependent on their specific molecular structure.

Antibacterial Efficacy Against Bacterial Strains (e.g., Bacillus flexus, Pseudomonas aeruginosa)

A series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net In these studies, the parent phenyl ring was substituted with various groups to observe the impact on activity. The antibacterial screening showed that some of these compounds exhibited notable efficacy. For instance, the derivative (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone displayed the highest activity among the tested compounds. researchgate.net In contrast, the derivative featuring a 4-(dimethylamino)phenyl group showed the lowest antibacterial activity. researchgate.net

The screening is often conducted against a panel of both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa and Escherichia coli. ijpbs.comjopcr.com The activity of these compounds underscores the importance of the substituent groups on the phenyl ring in determining antibacterial potency. researchgate.net

Table 1: Antibacterial Activity of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives Data sourced from a study on related analogs, as specific data for the 6-nitro isomer is not available.

Compound Derivative (Substituent on Phenyl Ring) Antibacterial Activity Level
4-Chlorophenyl Highest Activity
4-Fluorophenyl Moderate Activity
4-Bromophenyl Moderate Activity
4-(dimethylamino)phenyl Lowest Activity

Antifungal Efficacy Against Fungal Strains

In the same study evaluating (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, none of the ten synthesized compounds exhibited any antifungal activity. researchgate.net This finding is significant as it suggests a degree of selectivity in the antimicrobial action of this particular class of benzofuran derivatives, favoring antibacterial over antifungal effects. Other studies on different nitro-substituted heterocycles, such as nitrofuran derivatives, have shown potent antifungal activity, indicating that the core heterocyclic structure (benzofuran vs. furan) and substitution patterns are crucial determinants of the antifungal spectrum. nih.govnih.gov

In Vitro Assay Methodologies (e.g., Agar (B569324) Well Diffusion Technique)

The agar well diffusion method is a widely used and established technique for evaluating the antimicrobial activity of chemical compounds. researchgate.netyoutube.com The procedure involves inoculating the surface of a solid nutrient agar plate with a standardized suspension of a specific microorganism. youtube.com Subsequently, sterile wells, typically 6 to 8 mm in diameter, are punctured into the agar. youtube.com

A specific concentration of the test compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (B87167) (DMSO), is then added to these wells. ijpbs.comyoutube.com The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). jopcr.comresearchgate.net If the compound possesses antimicrobial activity, it diffuses from the well into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured to quantify the extent of the antimicrobial efficacy. researchgate.net This method allows for the screening of multiple compounds against various microbial strains in a relatively efficient manner. jopcr.com

Antioxidant Activity Investigations

Benzofuran derivatives are known to possess antioxidant properties, which are largely attributed to their ability to scavenge free radicals and interrupt oxidative processes. nih.govnih.gov

Free Radical Scavenging Assays (e.g., DPPH Radical Scavenging)

The antioxidant potential of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has been assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net The DPPH assay is a common and reliable method for determining the free radical scavenging capacity of compounds. nih.govmdpi.com In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant compound to its non-radical form, which is pale yellow. The change in color, measured spectrophotometrically, is proportional to the antioxidant strength of the compound. mdpi.com

Among the tested series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, the compound with a 4-hydroxyphenyl substituent demonstrated the highest free radical scavenging activity, while the derivative with a 4-methoxyphenyl (B3050149) group showed the least activity. researchgate.net

Table 2: Antioxidant Activity of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives Data sourced from a study on related analogs, as specific data for the 6-nitro isomer is not available.

Compound Derivative (Substituent on Phenyl Ring) DPPH Radical Scavenging Activity
4-Hydroxyphenyl Highest Activity
4-Chlorophenyl Moderate Activity
Phenyl Moderate Activity
4-Methoxyphenyl Least Activity

Mechanistic Postulations of Antioxidant Action

The mechanism of antioxidant action for benzofuran derivatives is often explored through theoretical and computational studies. rsc.orgscholarena.com For phenolic antioxidants, two primary mechanisms are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss Electron Transfer (SPLET). scholarena.comrsc.org In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical. rsc.org In the SPLET mechanism, the antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. rsc.org The operative mechanism can be influenced by the solvent environment. rsc.orgrsc.org

For the (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, the observed antioxidant activity was further supported by in silico molecular docking studies with the enzyme Superoxide (B77818) Dismutase (SOD). researchgate.net SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. The docking studies help to visualize how the synthesized compounds might bind to the active site of the enzyme, providing a plausible mechanistic basis for their antioxidant effects. researchgate.net The presence of a hydroxyl group on the phenyl ring, as seen in the most active antioxidant derivative, is a key structural feature known to facilitate hydrogen donation and enhance radical scavenging capabilities. rsc.org

Antiproliferative and Anticancer Activity in Cell Line Models (In Vitro)

The ability of this compound to hinder the growth of cancer cells has been a key area of research. Studies have utilized various human cancer cell lines to evaluate its cytotoxic and antiproliferative effects.

Inhibition of Specific Cancer Cell Line Proliferation (e.g., MCF-7, A549, leukemia cells)

While direct studies on this compound are not extensively detailed in publicly available literature, research on closely related 2-aryl-5-nitrobenzofuran derivatives provides significant insights. For instance, a series of 2-aryl-5-nitrobenzofuran-based hydrazones demonstrated notable cytotoxicity against the MCF-7 breast cancer cell line. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 4.21 μM against MCF-7 cells, indicating strong antiproliferative activity. nih.gov Further research on other benzofuran derivatives has shown their potential to inhibit the growth of various cancer cell lines, suggesting that the benzofuran scaffold is a promising pharmacophore for anticancer drug development. mdpi.com

Inhibitory Concentration (IC50) of a Related 2-Aryl-5-Nitrobenzofuran Derivative against MCF-7 Cells

CompoundCell LineIC50 (μM)
2-Aryl-5-nitrobenzofuran-based hydrazone derivativeMCF-74.21

This table presents the IC50 value for a representative compound from a study on 2-aryl-5-nitrobenzofuran-based hydrazones, highlighting the potential antiproliferative activity of this class of compounds against breast cancer cells. nih.gov

Molecular Mechanisms of Action (e.g., Apoptosis Induction via Caspase Activity)

The anticancer effects of benzofuran derivatives are often linked to their ability to induce programmed cell death, or apoptosis. This process is frequently mediated by a family of enzymes known as caspases. Research on a benzofuran derivative, BL-038, in human chondrosarcoma cells, has shown that it can induce apoptosis through a caspase-dependent pathway. nih.gov This involves the activation of key caspases, such as caspase-3 and caspase-9, which are crucial executioners of the apoptotic process. nih.gov Studies on other classes of compounds with similar structural motifs have also demonstrated apoptosis induction through caspase activation. nih.gov For example, some (naphthalen-4-yl)(phenyl)methanones have been identified as potent inducers of apoptosis. nih.gov While the specific mechanisms for this compound are yet to be fully elucidated, the existing data on related compounds strongly suggest that apoptosis induction via caspase activation is a likely contributor to its anticancer activity. nih.govnih.gov

Anti-inflammatory Activity (In Vitro Contexts)

In addition to its anticancer properties, the potential for this compound to modulate inflammatory responses has been explored.

Modulation of Inflammatory Mediators (e.g., Interleukin-6 (IL-6) Release)

Interleukin-6 (IL-6) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. The ability of a compound to inhibit IL-6 release is a strong indicator of its anti-inflammatory potential. While specific data on this compound's effect on IL-6 is not available, numerous studies have demonstrated the ability of various anti-inflammatory drugs to inhibit IL-6 bioactivity. nih.gov For instance, both nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal anti-inflammatory drugs (SAIDs) have been shown to significantly inhibit IL-6 at micromolar concentrations. nih.gov This established link between anti-inflammatory agents and IL-6 inhibition suggests a potential avenue for the therapeutic application of compounds like this compound in inflammatory conditions. nih.gov

Enzyme Inhibition Studies (In Vitro and In Silico)

Targeting specific enzymes that are critical for disease processes is a common strategy in drug discovery. Research has begun to explore the enzyme inhibitory potential of this compound and related compounds.

Inhibition of Nucleic Acid Biosynthesis Enzymes

Enzymes involved in the synthesis of nucleic acids are essential for cell proliferation and are therefore attractive targets for anticancer and antimicrobial therapies. While direct evidence for the inhibition of nucleic acid biosynthesis enzymes by this compound is not yet reported, the broader class of nitroaromatic compounds, including nitrofurans, are known to interfere with these pathways. rsc.org For example, some nitrofurans have been found to inhibit bacterial growth, and it is hypothesized that this may be due to the inhibition of enzymes involved in nucleic acid synthesis. rsc.org Furthermore, inhibitors of enzymes like DNA gyrase and RNA polymerase, which are crucial for nucleic acid synthesis, are established classes of antibacterial agents. creative-biolabs.com The presence of the nitro group in this compound suggests that investigating its effects on these key enzymes could be a fruitful area for future research.

Interactions with GlcN-6-P Synthase and Superoxide Dismutase

A comprehensive search of scientific databases reveals a lack of specific studies detailing the direct interaction of this compound with glucosamine-6-phosphate (GlcN-6-P) synthase and superoxide dismutase (SOD). However, based on the known inhibitory activities of other benzofuran derivatives against various enzymes, a prospective analysis using in silico methods could offer valuable insights into potential interactions.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase:

GlcN-6-P synthase is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial and fungal cell wall. nih.govnih.gov This makes it an attractive target for the development of novel antimicrobial agents. nih.govdocumentsdelivered.com Various heterocyclic compounds have been identified as inhibitors of this enzyme, often through molecular docking studies that predict their binding affinity to the active site. nih.gov For instance, some heterocyclic compounds are proposed to bind to the isomerase domain of GlcN-6-P synthase. nih.gov

An in silico molecular docking study could be performed to predict the binding affinity and interaction of this compound with GlcN-6-P synthase. Such a study would typically involve:

Receptor Preparation: Utilizing a crystal structure of GlcN-6-P synthase from a relevant organism (e.g., Candida albicans or Escherichia coli) obtained from the Protein Data Bank.

Ligand Preparation: Building the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Schrödinger to predict the binding pose and calculate the binding energy of the compound within the enzyme's active site.

The results of such a hypothetical docking study could be presented in a table format, as shown below, to illustrate the potential interactions.

Table 1: Hypothetical In Silico Docking Results of this compound with GlcN-6-P Synthase

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)--
Hydrogen Bonds--
Hydrophobic Interactions--

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific in silico studies for this compound have been published.

Superoxide Dismutase (SOD):

Superoxide dismutase is an antioxidant enzyme responsible for catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. phcog.com While primarily a defense mechanism, the modulation of SOD activity can have therapeutic implications. An in silico investigation could similarly predict the interaction of this compound with SOD.

Table 2: Hypothetical In Silico Docking Results of this compound with Superoxide Dismutase

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)--
Metal Coordination--
Van der Waals Interactions--

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific in silico studies for this compound have been published.

Identification of Potential Molecular Targets and Biochemical Pathways

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For this compound, the presence of the benzofuran core and the nitro group suggests several potential avenues for biological activity. Benzofuran derivatives have been reported to target a range of proteins, including kinases and enzymes involved in cell signaling pathways. researchgate.netoncotarget.com

The nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its ability to interact with specific biological targets. nih.gov For example, nitro-substituted compounds are known to participate in redox cycling, which could affect cellular oxidative stress levels.

Based on the activities of related compounds, potential molecular targets for this compound could include:

Microbial Enzymes: Beyond GlcN-6-P synthase, other enzymes involved in essential metabolic pathways of bacteria and fungi could be potential targets.

Protein Kinases: Many benzofuran derivatives have been shown to inhibit protein kinases, which are key regulators of cellular processes. researchgate.net The AKT/mTOR pathway is one such pathway that has been a focus for drug discovery. nih.gov

DNA Intercalation: Some nitroaromatic compounds are capable of intercalating with DNA, leading to cytotoxic effects. nih.gov

The biochemical pathways that could be modulated by this compound are intrinsically linked to its molecular targets. Inhibition of GlcN-6-P synthase would directly impact the hexosamine biosynthesis pathway, leading to antimicrobial effects. nih.gov If the compound were to interact with protein kinases, it could affect signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Further experimental validation, including in vitro enzyme assays and cell-based assays, would be necessary to confirm these hypothetical interactions and elucidate the precise molecular targets and biochemical pathways affected by this compound.

Structure Activity Relationship Sar Studies of 6 Nitrobenzofuran 2 Yl Phenyl Methanone Derivatives

Influence of Substituents on the Benzofuran (B130515) Ring System

The substitution pattern on the benzofuran ring system of (6-Nitrobenzofuran-2-YL)(phenyl)methanone is a critical determinant of its biological activity. Modifications at different positions of the fused benzene (B151609) ring can significantly modulate the compound's potency and spectrum of action.

Impact of Nitro Group Position and Presence on Biological Activities

The nitro group (NO₂), a potent electron-withdrawing group, profoundly influences the physicochemical properties and biological activities of the benzofuran scaffold. Its presence and position on the benzene ring can dramatically alter the molecule's interaction with biological targets.

The position of the nitro group on the benzofuran ring is a crucial factor for biological activity. For instance, the presence of a nitro group at the C5 position of the furan (B31954) ring is often considered essential for antibacterial activity. mdpi.com Shifting the nitro group to other positions on the benzene ring can lead to a decrease in activity. mdpi.com In the context of anticancer activity, the nitro group's position also plays a significant role. For example, in some classes of compounds, a nitro group at the C3 position has been shown to enhance antitumoral effects. nih.gov

Studies on various nitro-containing heterocyclic compounds have demonstrated that the NO₂ moiety can act as both a pharmacophore and a toxicophore. nih.gov It can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms and cancer cells. nih.gov The electronic properties conferred by the nitro group can also facilitate interactions with specific amino acid residues in proteins, thereby influencing enzyme inhibition or receptor binding. researchgate.net

Effects of Alkoxy/Methoxy (B1213986) Substituents on Activity Profiles

The introduction of alkoxy or methoxy groups onto the benzofuran ring system can significantly impact the biological activity of this compound derivatives. These groups, being electron-donating, can alter the electronic distribution and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In a study on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, the presence of a methoxy group at the 3-position was investigated for its effect on antimicrobial and antioxidant activities. researchgate.net The combination of a methoxy group with a nitro group at the 5-position resulted in compounds with notable biological profiles. researchgate.net Furthermore, research on other benzofuran derivatives has shown that the presence of a methoxy group can influence anticancer activity. For example, in a series of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylates, the presence of a methoxy group alongside a bromine substituent was found to influence the compound's pro-oxidative and pro-apoptotic properties. nih.govnih.gov

The strategic placement of methoxy groups can lead to enhanced potency. For instance, some benzofuran derivatives with a 3,4,5-trimethoxybenzoyl group at the C-2 position have shown significant antiproliferative activity. mdpi.com

Halogenation and Other Substituent Effects

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring is a common strategy to enhance the biological activity of the parent compound. Halogens can increase lipophilicity, which may improve cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. aimspress.com

Studies on halogenated benzofuran derivatives have consistently shown an increase in anticancer activities. aimspress.com The position of the halogen atom is a critical determinant of its effect on biological activity. mdpi.com For example, the introduction of bromine into a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. nih.gov In some series of benzofuran derivatives, compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities. nih.gov Conversely, blocking this hydroxyl group led to a loss of antibacterial activity, indicating its importance for the observed effect. researchgate.net

Role of the Phenyl Ketone Moiety in Biological Potency

The phenyl ketone moiety at the C-2 position of the benzofuran ring plays a crucial role in defining the biological potency of these derivatives. This group acts as a linker and its orientation and the substituents on the phenyl ring can significantly influence the interaction with biological targets.

The carbonyl group of the ketone can act as a hydrogen bond acceptor, which is an important feature for binding to many biological macromolecules. The phenyl ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for ligand-receptor binding.

Substitutions on the phenyl ring of the ketone moiety can modulate the electronic properties and steric bulk of the molecule, thereby affecting its biological activity. For example, in a series of furan-2-yl(phenyl)methanone derivatives, the presence and position of hydroxyl groups and halogen atoms on the phenyl ring were found to influence their protein tyrosine kinase inhibitory activity. ui.ac.id Specifically, hydroxyl groups were found to be essential for activity, while the introduction of a methoxyl group led to a loss of activity. The presence of one or more halogen atoms on the phenyl ring was also shown to increase the activity. ui.ac.id

Conformational Features and Their Relationship to Biological Efficacy

The three-dimensional conformation of this compound derivatives is a key factor in determining their biological efficacy. The spatial arrangement of the benzofuran ring, the phenyl ketone moiety, and various substituents dictates how the molecule fits into the binding site of a biological target.

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are often employed to understand the conformational preferences of these molecules and their correlation with biological activity. ui.ac.iddergipark.org.trnih.gov These studies can help to identify the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target. unifi.it

X-ray crystallography studies can provide precise information about the solid-state conformation of these molecules, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.netmdpi.com For instance, the planarity of the benzofuran ring and the dihedral angle between the benzofuran and the phenyl ring of the ketone moiety can significantly impact biological activity.

Comparative Analysis with Other Benzofuran Derivatives

To better understand the unique properties of this compound, it is essential to compare its biological activities with those of other benzofuran derivatives. Benzofurans are a versatile class of compounds with a wide range of biological activities, and subtle structural changes can lead to significant differences in their pharmacological profiles. nih.govnih.gov

For example, comparing the activity of 6-nitrobenzofuran (B3273030) derivatives with their 5-nitro or 7-nitro isomers can provide valuable insights into the importance of the nitro group's position. Similarly, comparing derivatives with a phenyl ketone at the C-2 position to those with other substituents at the same position can highlight the role of the ketone moiety.

In broader comparisons, benzofuran-2-yl methanone (B1245722) derivatives have been evaluated for various biological activities, including as ligands for β-amyloid plaques, showcasing the diverse therapeutic potential of this chemical scaffold. nih.gov Studies on bisbenzofuran-2-yl-methanone derivatives have also been conducted to explore their antimicrobial activities. mdpi.comnih.gov These comparative analyses are crucial for identifying the most promising lead compounds for further development.

Future Research Directions and Potential Academic Applications

Development of More Efficient and Sustainable Synthetic Methodologies

While specific synthetic routes for (6-Nitrobenzofuran-2-YL)(phenyl)methanone are not extensively documented in publicly available literature, future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies. Drawing inspiration from recent advancements in benzofuran (B130515) synthesis, several promising approaches can be envisioned.

One key area of exploration is the application of transition metal-catalyzed reactions . Techniques such as palladium-catalyzed cross-coupling reactions could be adapted to construct the core benzofuran structure with high regioselectivity and yield. numberanalytics.com Furthermore, ruthenium-catalyzed C–H activation and aerobic annulation, which have been successfully used for synthesizing functionalized diarylbenzofurans, present a sustainable option by employing air as a mild oxidant. rsc.org The development of a one-pot synthesis protocol, possibly using a palladium-on-carbon (Pd/C) catalyst, could significantly enhance the efficiency and sustainability of producing this compound and its analogs. chemistryviews.org

Another promising direction is the exploration of metal-free and green synthetic methods . Methodologies like the grinding technique for solvent-free synthesis have been shown to be effective for creating benzofuran-integrated heterocycles, reducing the reliance on hazardous solvents and simplifying workup procedures. researchgate.net Additionally, catalyst-free approaches, such as the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines, offer a direct route to complex benzofuran-containing polycyclic frameworks under mild conditions. nih.gov The use of deep eutectic solvents (DES) as eco-friendly reaction media is another green chemistry approach that warrants investigation. acs.orgnih.gov

Future synthetic studies could focus on the diversification of the core structure, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies. This could involve the introduction of various substituents on both the benzofuran and phenyl rings to modulate the electronic and steric properties of the molecule.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic StrategyKey AdvantagesPotential for Target CompoundRelevant Analogs/Precursors
Ruthenium-Catalyzed C–H Activation High regioselectivity, use of air as a mild oxidant, good functional group tolerance. rsc.orgEfficient and sustainable synthesis of the benzofuran core.2,3-diarylbenzofuran-4-carboxylic acids rsc.org
Palladium-on-Carbon (Pd/C) Catalysis Catalyst can be recycled, stable in air, low cost, fast reaction times. chemistryviews.orgA one-pot, sustainable protocol for synthesis.Substituted allyl-phenols chemistryviews.org
Grinding Technique (Solvent-Free) Eco-friendly, simple, avoids hazardous solvents, often high yield. researchgate.netGreen synthesis of the target compound and its derivatives.Benzofuran-integrated pyridine (B92270) and thiadiazole derivatives researchgate.net
Dearomative (3 + 2) Cycloaddition Metal-free, mild conditions, high diastereoselectivity, access to complex polycycles. nih.govSynthesis of novel polycyclic analogs from the 2-nitrobenzofuran (B1220441) core.Benzofuro[3,2-b]indol-3-one derivatives nih.gov
Deep Eutectic Solvents (DES) Environmentally benign, recyclable, can enhance reaction rates. acs.orgnih.govA green reaction medium for various synthetic steps.Benzofuran derivatives synthesized via copper-catalyzed one-pot reactions. acs.orgnih.gov

Exploration of Broader Biological Activities and Therapeutic Potential (Within Permitted Scope)

The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. nih.govnih.govnih.govrsc.orgnih.govnih.govrsc.orgrsc.org The presence of a nitro group in this compound suggests that it could exhibit interesting biological properties, particularly in the realms of anticancer and antimicrobial research.

Future investigations should focus on screening this compound against a panel of human cancer cell lines. Studies on related 2-benzoylbenzofuran derivatives have shown potent anticancer activity against breast cancer cell lines. nih.gov Furthermore, research on 6-nitrobenzofuran-2-carbohydrazide derivatives has demonstrated significant cytotoxic activity. researchgate.net This suggests that the 6-nitro substitution may be a key determinant of anticancer efficacy.

In addition to its potential as an anticancer agent, the compound should be evaluated for its antimicrobial properties . Benzofuran derivatives have a long history of being investigated for their antibacterial and antifungal activities. nih.govnih.govnih.gov The nitro group, a common feature in many antimicrobial drugs, could enhance the activity of the benzofuran core against a range of pathogenic microbes.

It is important to note that these explorations of biological activity should be conducted within the permitted scope of preclinical research, focusing on in vitro assays to determine efficacy and mechanism of action, without venturing into dosage or administration information.

Table 2: Potential Biological Activities and Research Areas for this compound

Research AreaRationale Based on Analogous CompoundsPotential Targets/Assays
Anticancer Activity 2-Benzoylbenzofuran derivatives show potency against breast cancer cells. nih.gov 6-Nitrobenzofuran (B3273030) derivatives exhibit cytotoxicity. researchgate.netScreening against a panel of cancer cell lines (e.g., breast, lung, colon); apoptosis assays; cell cycle analysis.
Antimicrobial Activity Benzofuran scaffold is a known antibacterial and antifungal pharmacophore. nih.govnih.govnih.gov Nitro groups are present in many antimicrobial agents.Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains.
Enzyme Inhibition Benzofuran derivatives have been identified as inhibitors of enzymes like PI3K, VEGFR-2, and LSD1. nih.govnih.govKinase inhibition assays; demethylase activity assays.

Advanced Computational Modeling for Rational Design of Analogs

To accelerate the discovery and optimization of bioactive analogs of this compound, advanced computational modeling techniques should be employed. researchgate.netresearchgate.netThree-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be utilized to build predictive models that correlate the structural features of a series of analogs with their biological activity. researchgate.net This approach can help in identifying the key steric and electronic requirements for optimal activity.

Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogs within the active sites of various biological targets. nih.govnih.govresearchgate.net By understanding these interactions at a molecular level, researchers can rationally design new derivatives with improved binding affinity and selectivity. For instance, docking studies on benzofuran derivatives have been instrumental in designing potent inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net

These computational approaches, when used in conjunction with experimental screening, can significantly streamline the drug discovery process, allowing for the focused synthesis of compounds with a higher probability of success. rsc.orgmdpi.com

Investigation into New Molecular Targets and Signaling Pathways

A crucial aspect of future research will be the identification and validation of the molecular targets and signaling pathways modulated by this compound. Based on studies of similar compounds, several pathways warrant investigation.

The PI3K/AKT/mTOR signaling pathway , which is frequently dysregulated in cancer, is a potential target. nih.gov Benzofuran derivatives have been designed as dual inhibitors of PI3K and VEGFR-2, suggesting that our target compound could also interact with components of this pathway. nih.gov

Another area of interest is the NF-κB and MAPK signaling pathways , which are central to the inflammatory response. nih.gov Benzofuran-based hybrids have been shown to exert anti-inflammatory effects by modulating these pathways. nih.gov Given the link between chronic inflammation and various diseases, including cancer, investigating the effect of this compound on these pathways could reveal novel therapeutic applications.

Furthermore, epigenetic targets such as lysine-specific demethylase 1 (LSD1) should be considered. nih.gov The discovery of benzofuran derivatives as potent LSD1 inhibitors highlights the potential of this chemical scaffold to modulate epigenetic processes. nih.gov

Applications in Chemical Biology and Material Science (if emerging themes allow)

Beyond its potential therapeutic applications, this compound and its derivatives could find use in the fields of chemical biology and material science.

In chemical biology , benzofuran derivatives are being explored as fluorescent probes for biological imaging. nih.govnih.govacs.orgresearchgate.netrsc.org The inherent fluorescence of the benzofuran core can be modulated by the introduction of different substituents. The nitro group in the target compound is known to influence the electronic properties of aromatic systems, which could lead to interesting photophysical characteristics, making it a candidate for the development of novel sensors or imaging agents. nih.gov Nitrodibenzofuran has also been utilized as a photoremovable protecting group, suggesting that nitrobenzofurans could be developed as "caging" groups for the light-activated release of bioactive molecules. nih.govh1.co

In material science , benzofuran-based compounds are being investigated for their potential in organic light-emitting diodes (OLEDs) and for energy storage applications. numberanalytics.comnih.gov The extended π-system and potential for functionalization make benzofurans attractive building blocks for novel organic electronic materials. Future research could explore the synthesis of polymers or small molecules incorporating the this compound scaffold to evaluate their optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-nitrobenzofuran-2-yl)(phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzofuran derivatives and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Nitration at the 6-position of the benzofuran ring is typically achieved using mixed nitric-sulfuric acid under controlled conditions to avoid over-nitration. Post-synthetic purification via column chromatography is critical to isolate the nitro-substituted product .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches are observed at 1520 and 1340 cm⁻¹ .
  • NMR : 1H^1H NMR reveals aromatic proton environments (δ 7.0–8.5 ppm), and 13C^{13}C NMR confirms the ketone carbon (δ ~190 ppm) and nitro-substituted carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 281.0692 for C₁₅H₁₀NO₄) .

Q. What safety protocols are essential when handling nitroaromatic compounds like this derivative?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors (P261). Wear nitrile gloves and lab coats to prevent skin contact (P262). Conduct toxicity screenings, as nitroaromatics may exhibit uncharacterized toxicological hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution X-ray data to resolve ambiguities in electron density maps. Validate hydrogen bonding and nitro-group orientation using residual density plots. Cross-validate with spectroscopic data to confirm functional group positions .

Q. What strategies optimize yield in multi-step syntheses involving nitro-group introduction?

  • Methodological Answer :

  • Stepwise Nitration : Introduce the nitro group early to avoid side reactions in later steps. Use protecting groups (e.g., acetyl) for reactive sites.
  • Catalytic Optimization : Replace traditional H₂SO₄ with solid acids (e.g., zeolites) to reduce waste and improve regioselectivity.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track nitro-intermediate formation and adjust conditions dynamically .

Q. How does the nitro group influence electronic structure and reactivity in this compound?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, lowering the electron density of the benzofuran ring. This enhances electrophilic substitution at meta positions and stabilizes intermediates in nucleophilic aromatic substitution. DFT calculations (e.g., using Gaussian) can quantify charge distribution and predict reactivity sites .

Q. What role do cascade reactions play in synthesizing benzofuran-derived methanones?

  • Methodological Answer : Cascade [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) coupled with aromatization enable efficient construction of the benzofuran core. For example, heating a propargyl ether precursor induces cyclization and subsequent ketone formation, minimizing purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.